molecular formula C10H12N4O5S B2449543 3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide CAS No. 2138093-42-0

3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide

Cat. No.: B2449543
CAS No.: 2138093-42-0
M. Wt: 300.29
InChI Key: HALYCXMMZKUKND-UHFFFAOYSA-N
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Description

3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. . This compound is characterized by the presence of a nitrophenyl group, a sulfonylamino group, and an azetidine ring, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of solid supports can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interfere with protein-protein interactions, disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-[(2-nitrophenyl)sulfonylamino]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c11-9(15)10(5-12-6-10)13-20(18,19)8-4-2-1-3-7(8)14(16)17/h1-4,12-13H,5-6H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALYCXMMZKUKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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